Lipophilicity Differentiation: LogP Elevation of ~0.76 Units Relative to the Des-Bromo Analog
N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide exhibits a calculated LogP of 3.84, which is 0.76 log units higher than the des-bromo analog 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide (CAS 130234-74-1, LogP = 3.08) . This increase in lipophilicity is attributable solely to the presence of the 6-bromine atom on the pyridine ring, as both compounds share the identical 5-chloro-2-hydroxybenzamide core structure. The LogP difference of 0.76 corresponds to an approximately 5.75-fold increase in octanol-water partition coefficient, which directly impacts predicted membrane permeability (Papp) and non-specific protein binding. For context, the difference exceeds the typical LogP optimization step size of 0.5 units commonly employed in medicinal chemistry lead optimization campaigns.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.84 (C12H8BrClN2O2, MW 327.56) |
| Comparator Or Baseline | 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide (CAS 130234-74-1): LogP = 3.08 (C12H9ClN2O2, MW 248.67) |
| Quantified Difference | ΔLogP = +0.76 (≈5.75-fold increase in partition coefficient) |
| Conditions | Computed LogP values from Chemsrc database using standardized algorithm; both compounds share identical core scaffold differing only in 6-Br vs 6-H on pyridine ring |
Why This Matters
A LogP shift of this magnitude alters passive membrane permeability, plasma protein binding, and non-specific tissue distribution, making the brominated compound a meaningfully different chemical probe for cell-based assays versus the des-bromo analog.
